Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate
Description
Historical Development of Pyrano[4,3-b]Pyran Scaffolds
The pyrano[4,3-b]pyran framework emerged as a synthetic target in the late 20th century, driven by its structural similarity to bioactive natural products. Early synthetic routes relied on multistep sequences involving Claisen-Schmidt condensations and acid-catalyzed cyclizations, which often suffered from low yields (15–40%) and lengthy reaction times (12–24 hours). A pivotal advancement occurred with the adoption of multicomponent reactions (MCRs), which enabled single-pot assembly of the bicyclic system. For instance, the reaction of aromatic aldehydes with active methylene compounds like malononitrile and cyclic 1,3-diketones under basic conditions became a standard method, achieving yields up to 75%.
The introduction of reusable nanocatalysts marked a transformative phase in pyrano[4,3-b]pyran synthesis. Magnetic Fe₃O₄ nanoparticles functionalized with sulfonic acid dendrimers (Fe₃O₄@D-NH-(CH₂)₄-SO₃H) demonstrated exceptional efficiency, enabling 92% yields within 10 minutes at room temperature. These systems combined the advantages of homogeneous catalysis (high activity) with heterogeneous recovery (via magnetic separation), addressing prior limitations in catalyst recyclability.
Table 1: Evolution of Synthetic Methods for Pyrano[4,3-b]Pyran Derivatives
| Era | Method | Catalyst | Yield (%) | Time |
|---|---|---|---|---|
| 1980–2000 | Stepwise condensation | HCl/EtOH | 15–40 | 12–24 h |
| 2000–2010 | Multicomponent reactions | Piperidine | 60–75 | 2–4 h |
| 2010–present | Nanocatalyzed MCRs | Fe₃O₄@D-SO₃H | 85–97 | 5–15 min |
Significance in Heterocyclic Medicinal Chemistry
Pyrano[4,3-b]pyrans exhibit broad pharmacological profiles due to their ability to mimic enzyme substrates and modulate protein-ligand interactions. The 3,4,5-trimethoxyphenyl moiety in methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate is structurally analogous to combretastatin A-4, a potent tubulin polymerization inhibitor. This substitution pattern enhances binding to colchicine sites, suggesting potential antiproliferative applications.
Structure-activity relationship (SAR) studies reveal critical determinants of bioactivity:
- Electron-withdrawing groups at C-3 : Carboxylate esters improve membrane permeability while maintaining hydrogen-bonding capacity.
- Amino substituent at C-2 : Facilitates interactions with kinase ATP-binding pockets, as seen in kinase inhibitor scaffolds.
- Fused pyran rings : The bicyclic system imposes conformational rigidity, optimizing target engagement.
Table 2: Bioactive Pyrano[4,3-b]Pyran Derivatives and Targets
| Compound | Substituents | Biological Activity | Target |
|---|---|---|---|
| Derivative A | 4-(4-Nitrophenyl) | Antiviral (IC₅₀ = 2.1 μM) | HIV-1 reverse transcriptase |
| Derivative B | 3-Cyano, 7-Ethyl | Anticancer (EC₅₀ = 4.8 μM) | Topoisomerase IIα |
| Target Compound | 3-COOCH₃, 4-(3,4,5-OMe)Ph | Antiproliferative | Tubulin/microtubules |
Research Evolution and Current Perspectives
Contemporary synthesis strategies emphasize green chemistry principles and precision catalysis. Microwave-assisted MCRs have reduced reaction times from hours to minutes; for example, irradiation at 100 W enables pyrano[4,3-b]pyran formation in 8–10 minutes with 88–95% yields. Bimetallic catalysts like Ag@CuO@MCM-48 further enhance efficiency, achieving 97% yields in 5 minutes through synergistic Lewis acid/base activation.
Emerging trends include:
- Computational design : DFT studies optimize substituent effects on electron distribution and binding affinity.
- Hybrid scaffolds : Fusion with pyrrole or quinoline rings expands bioactivity profiles, as in pyran-pyrrole hybrids showing dual kinase/microtubule inhibition.
- Continuous-flow systems : Microreactor technologies enable gram-scale production with >90% purity, addressing scalability challenges.
Table 3: Modern Catalytic Systems for Pyrano[4,3-b]Pyran Synthesis
| Catalyst | Conditions | Yield (%) | Time | Key Advantage |
|---|---|---|---|---|
| ZnFe₂O₄/Alginic Acid | RT, EtOH | 83–95 | 15 min | Biodegradable support |
| PMO-ICS Mesoporous Silica | Reflux, EtOH | 97 | 5 min | Bifunctional acid/base sites |
| Zr@IL-Fe₃O₄ | 100°C, solvent-free | 96 | 15 min | Ionic liquid stabilization |
Properties
IUPAC Name |
methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO8/c1-9-6-11-15(20(23)28-9)14(16(18(21)29-11)19(22)27-5)10-7-12(24-2)17(26-4)13(8-10)25-3/h6-8,14H,21H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUPQIWKXKUZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, research involving the MCF-7 breast cancer cell line showed that derivatives of this compound exhibited significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Table 1: Cytotoxicity Data Against MCF-7 Cell Line
| Compound ID | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| 7a | 10 | 75 |
| 7b | 20 | 50 |
| 8a | 30 | 30 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
| P. aeruginosa | 30 |
Potential in Treating Thrombocytopenia
The compound has been explored as a thrombopoietin receptor agonist, which could enhance platelet production in patients with thrombocytopenia. This application is particularly relevant in hematology and may provide therapeutic options for patients suffering from low platelet counts .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate with various biological targets. These studies indicate favorable interactions with proteins involved in cancer progression and inflammation pathways .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Research : A study published in MDPI demonstrated that specific derivatives showed enhanced activity against cancer cell lines compared to standard treatments .
- Antimicrobial Development : Research indicated that modifications to the methyl group improved the antimicrobial activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For example, the compound may inhibit specific enzymes or receptors, thereby altering cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyranopyran derivatives with variations in substituents at positions 3 (ester group) and 4 (aryl group) have been synthesized and evaluated for their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Comparative Analysis of Pyranopyran Derivatives
Key Findings :
Substituent Effects on Bioactivity :
- The 3,4,5-trimethoxyphenyl group in the target compound may enhance antiproliferative activity due to its electron-donating methoxy groups, which improve solubility and membrane permeability. In contrast, the 4-nitrophenyl (electron-withdrawing) and 4-trifluoromethylphenyl (hydrophobic) groups in compounds 4g and 4h show reduced efficacy, suggesting that electron-rich aromatic systems are critical for biological interaction .
- The methyl ester group at position 3 (vs. ethyl ester in analogs) may influence metabolic stability, as smaller ester groups are typically less prone to enzymatic hydrolysis .
Synthetic Efficiency: Yields for pyranopyran derivatives are generally low (e.g., 34.2% for 4g and 4h), reflecting challenges in achieving regioselectivity during the multicomponent reaction . The target compound’s yield remains unreported, but similar reaction conditions suggest comparable efficiency .
Structural Insights: X-ray crystallography of the 4-hydroxy-3-methoxyphenyl analog () reveals bond lengths and angles consistent with the pyranopyran core, but the 3,4,5-trimethoxyphenyl group in the target compound likely introduces steric hindrance, affecting crystal packing and solubility .
Tools for Structural Analysis: Programs like SHELXL and OLEX2 have been critical in refining crystal structures of related compounds, confirming the planar geometry of the pyranopyran core and substituent orientations .
Biological Activity
Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. The compound's structure suggests that it may interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.39 g/mol. The presence of multiple methoxy groups and a pyran moiety contributes to its biological activity.
Anti-Cancer Activity
Recent studies have highlighted the anti-proliferative effects of dihydropyran derivatives against various cancer cell lines. For instance, derivatives similar to this compound were tested against human cancer cell lines such as SW-480 (colon cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxicity with IC50 values ranging from 26.6 to 42.6 µM for different derivatives .
Table 1: Anti-Cancer Activity of Similar Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4g | SW-480 | 34.6 |
| 4i | SW-480 | 35.9 |
| 4j | MCF-7 | 26.6 |
These findings suggest that the methoxy substitutions on the phenyl ring enhance the anti-cancer properties of these compounds.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that benzopyran derivatives can inhibit TNF-α production, a key mediator in inflammatory processes . The structural features of this compound suggest potential efficacy in modulating inflammatory pathways.
Antimicrobial Activity
Antimicrobial assessments have shown that similar pyran derivatives exhibit broad-spectrum activity against various bacterial strains. For example, compounds with similar structures displayed minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 15 | Staphylococcus aureus |
| Compound C | 20 | Pseudomonas aeruginosa |
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cell proliferation and inflammation. Cyclin-dependent kinases (CDKs) have been identified as valid targets for pyran-containing compounds due to their role in cell cycle regulation . Additionally, the compound's antioxidant properties may contribute to its protective effects against oxidative stress-related damage.
Case Studies
- Study on Anti-Cancer Properties : A study synthesized several dihydropyran derivatives and evaluated their cytotoxicity against HCT116 and MCF-7 cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics .
- Inflammation Modulation : Research demonstrated that compounds with similar structures could reduce TNF-α levels in vitro, suggesting a mechanism for their anti-inflammatory effects .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
